2-(Aziridine-2-carboxamido)acetic acid

Description

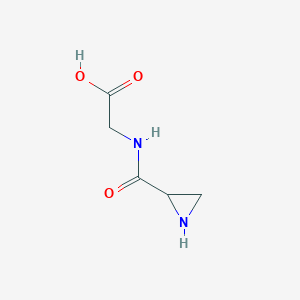

Structure

2D Structure

3D Structure

Properties

CAS No. |

71674-81-2 |

|---|---|

Molecular Formula |

C5H8N2O3 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

2-(aziridine-2-carbonylamino)acetic acid |

InChI |

InChI=1S/C5H8N2O3/c8-4(9)2-7-5(10)3-1-6-3/h3,6H,1-2H2,(H,7,10)(H,8,9) |

InChI Key |

UJTNHDOBZTZLHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1)C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aziridine 2 Carboxamido Acetic Acid and Its Research Analogues

Strategies for Incorporating Aziridine-2-carboxylic Acid into Peptidic Structures

The integration of aziridine-2-carboxylic acid (Azy) into peptide backbones is a key challenge. Researchers have developed both solid-phase and solution-phase methods to accomplish this, each with distinct advantages. These strategies often involve the coupling of a protected aziridine-2-carboxylic acid unit with an amino acid or peptide chain.

Solid-phase peptide synthesis (SPPS) offers a streamlined and automatable approach for creating peptides. jabde.com A methodology for the rapid generation of peptides incorporating the aziridine-2-carboxylic acid residue using SPPS has been successfully developed. nih.govresearchgate.net This approach allows for the efficient assembly of the peptide chain on a solid support, followed by the incorporation of the aziridine (B145994) moiety. nih.gov

The process typically involves attaching the first amino acid to a resin, followed by cycles of deprotection and coupling of subsequent N-protected amino acids. jabde.com For aziridine-containing peptides, a protected form of aziridine-2-carboxylic acid is coupled to the growing peptide chain. A critical aspect is the choice of protecting groups for the aziridine nitrogen, which must be stable to the iterative deprotection and coupling conditions of SPPS but readily removable at the final stage. The unique electrophilic nature of the aziridine ring, once deprotected, allows for site-selective conjugation with various nucleophiles, even while the peptide is still on the solid support. nih.gov

A notable side reaction in SPPS involving certain modified amino acids, like aminoadipic semialdehyde, is the potential for cleavage of the amide bond adjacent to the residue, leading to the formation of cyclic side products. nih.gov While not directly reported for aziridine-2-carboxylic acid itself, this highlights the importance of sequence and reagent choice in minimizing unwanted side reactions during solid-phase synthesis. nih.gov

Solution-phase synthesis provides a flexible alternative to SPPS, particularly for large-scale synthesis or when specific reaction conditions incompatible with solid supports are required. A convergent strategy is often employed, where smaller peptide fragments are synthesized separately and then combined. nih.gov

In the context of aziridine-containing peptides, this can involve the synthesis of a dipeptide containing the aziridine-2-carboxylic acid residue, which is then coupled to a larger peptide chain. semanticscholar.org For example, the synthesis of (R)-aziridine-2-carboxylic acid-containing dipeptides has been achieved by coupling the potassium salt of (R)-aziridine-2-carboxylate with different amino acid esters. semanticscholar.org The resulting dipeptides can then be further elaborated.

A general procedure for forming the amide bond in solution involves activating the carboxylic acid of one fragment (e.g., the aziridine-containing unit) with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), followed by the addition of the amine component of the other fragment. semanticscholar.org The reaction progress is monitored, and the product is purified using techniques like flash column chromatography. semanticscholar.org This approach has been successfully used to prepare a variety of short 2-cyano and 2-amido aziridinyl peptides. nih.gov

| Dipeptide Product | Yield (%) | Purification Method | Reference |

| ((R)-aziridine-2-carbonyl)-D-phenylalanine | 71.4 | Flash column chromatography | semanticscholar.org |

| (R)-3-(aziridine-2-carboxamido)propanoic acid | 65 | Flash column chromatography | semanticscholar.org |

| Methyl ((R)-aziridine-2-carbonyl)-D-valinate | 75.5 | General Procedure C | semanticscholar.org |

| Methyl (R)-3-(aziridine-2-carboxamido)propanoate | 43.6 | Flash column chromatography | semanticscholar.org |

Achieving high diastereoselectivity is crucial when synthesizing chiral molecules like peptide derivatives. For aziridine-2-carboxamides, several diastereoselective methods have been developed. One highly effective method is the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters, which provides access to α-quaternary aziridine-2-carboxylates with excellent diastereoselectivity. researchgate.net

Another approach involves the P(NMe2)3-mediated aziridination of imines with α-ketoesters, which can afford aziridine-2-carboxylates with high diastereoselectivities (up to 99:1 dr). jchemlett.com Furthermore, organocatalytic methods, such as those using pyridinium (B92312) salts as Brønsted acid catalysts, have demonstrated cis-selective synthesis of 3-aryl aziridine-2-carboxylates. nih.gov

The choice of reactants and catalysts plays a pivotal role in directing the stereochemical outcome. For instance, the reaction of N-tosyl imines with activated methylene (B1212753) compounds in the presence of iodine(III) can produce aziridines, and the stereoselectivity can be influenced by the nature of the substrates. nih.gov

General Aziridination Methodologies Applicable to 2-(Aziridine-2-carboxamido)acetic Acid Precursors

The synthesis of the core aziridine-2-carboxylic acid structure is fundamental. Various aziridination reactions have been developed to construct the three-membered ring, many of which are asymmetric and can be adapted to produce precursors for this compound.

Asymmetric aziridination is a powerful tool for creating chiral aziridines. Catalytic asymmetric aziridination of imines using a carbene source, such as a diazo compound, is a well-explored and popular method for synthesizing 3-arylated aziridines. nih.gov This method often demonstrates high stereoselectivity. nih.gov

Another significant strategy is the kinetic resolution of racemic starting materials. Recently, a copper hydride-catalyzed kinetic resolution of racemic 2H-azirines has been developed for the asymmetric preparation of N-H aziridine-2-carboxylates. chemrxiv.orgchemrxiv.org This method yields N-H aziridines with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.orgchemrxiv.org

Other notable asymmetric methods include:

The nucleophilic addition of tertiary carbon nucleophiles to 2H-azirines catalyzed by a chiral N,N′-dioxide/Cu(II) complex. jchemlett.com

The reaction of alkyl α,β-dibromopropionates with chiral benzylamines to asymmetrically synthesize alkyl 1-alkylaziridine-2-carboxylates. rsc.org

Sulfur ylide-mediated catalytic asymmetric aziridination of imines. nih.gov

| Asymmetric Method | Key Features | Stereoselectivity | Reference |

| Catalytic AZ reaction of imines | Uses diazo compounds as carbene source. | High stereoselectivity for cis or trans products. | nih.gov |

| Cu-H Kinetic Resolution of 2H-azirines | Produces bench-stable N-H aziridine-2-carboxylates. | High ee (up to 94%), excellent dr (>20:1). | chemrxiv.orgchemrxiv.org |

| Nucleophilic addition to 2H-azirines | Uses chiral N,N′-dioxide/Cu(II) catalyst. | High yields and excellent enantiomeric purity. | jchemlett.com |

| From α,β-dibromopropionates | Reacts with chiral benzylamines. | Yields optically active aziridine-2-carboxylates. | rsc.org |

The use of chiral auxiliaries is a classic and effective strategy for stereocontrolled synthesis. Synthetically useful aziridine-2-carboxylic acid derivatives can be prepared in a stereodefined manner from α,β-unsaturated acyl camphor (B46023) sultams via an asymmetric Gabriel-Cromwell reaction sequence. capes.gov.br The chiral camphor sultam auxiliary directs the stereochemical course of the reaction, and can be subsequently removed to yield the desired enantiomerically enriched aziridine.

Similarly, the use of a chiral N-tert-butylsulfinyl group as an auxiliary on ketimino esters allows for highly diastereoselective aza-Corey-Chaykovsky aziridination. researchgate.net This methodology has proven to be general, scalable, and provides access to biologically relevant α-quaternary amino esters and their derivatives from readily available precursors. researchgate.net

Preparation of Aziridine-2-carboxamide and its Acylated Derivatives

The direct synthesis and subsequent acylation of aziridine-2-carboxamide are fundamental for creating a diverse range of analogues. A straightforward method for preparing N,N-disubstituted aziridine-2-carboxamides involves the direct aminolysis of the corresponding methyl esters. researchgate.net For instance, N,N-dimethyl aziridine-2-carboxamides have been synthesized efficiently from methyl aziridine-2-carboxylate (B8329488), providing robust starting materials for further transformations. researchgate.net

Acylated derivatives, which include peptide-like structures and sulfonamides, are synthesized through various coupling procedures. The synthesis of dipeptides incorporating the (2R)-aziridine-2-carboxylic acid moiety has been optimized, demonstrating the coupling of potassium (R)-aziridine-2-carboxylate with different amino acids. organic-chemistry.orgnsf.gov While the preparation of fully protected dipeptides is generally high-yielding, the complete deprotection of N-terminal derivatives can be challenging. nsf.gov

Another important class of acylated derivatives is N-sulfonylated aziridine carboxamides. A general procedure involves the acylation of various aziridine-2-carboxylic acid derivatives, including the unsubstituted amide (Az-CONH₂), with aromatic sulphonic acid chlorides. capes.gov.br This reaction is typically performed in a biphasic system (e.g., CHCl₃/H₂O) with a base like potassium carbonate, yielding the desired N-sulfonylated products in nearly quantitative amounts after purification. capes.gov.br Furthermore, aziridine-2-carboxamides have been prepared from 2-O-mesylbutenolide precursors through a 1,4-Michael addition of benzylamine (B48309) under specific conditions. nih.gov

| Method | Starting Material | Product Type | Key Reagents | Reference |

|---|---|---|---|---|

| Direct Aminolysis | Methyl aziridine-2-carboxylate | N,N-Dimethyl aziridine-2-carboxamide | Dimethylamine | researchgate.net |

| Peptide Coupling | Potassium (R)-aziridine-2-carboxylate | Aziridine-containing dipeptides | Amino acids, coupling agents | organic-chemistry.orgnsf.gov |

| N-Sulfonylation | Aziridine-2-carboxamide (Az-CONH₂) | Aromatic N-sulfonyl aziridine carboxamides | Aromatic sulfonyl chloride, K₂CO₃ | capes.gov.br |

| Michael Addition/Rearrangement | 2-O-Mesylbutenolide | Aziridine-2-carboxamides | Benzylamine | nih.gov |

Synthetic Routes via 2-Chloroacrylic Acid Esters or Amides

A direct and efficient route to aziridine-2-carboxylic acid amide utilizes 2-chloroacrylic acid derivatives as starting materials. google.com A patented process describes the reaction of either a 2-chloroacrylic ester or a 2-chloroacrylamide (B95450) with ammonia (B1221849) at temperatures above 0°C to produce the target amide. google.com This method is notable for its high yields and the ready availability of the starting materials, which can be derived from the corresponding acrylic esters and amides. google.com For example, the reaction of 2-chloroacrylamide with ammonia in water at 60°C resulted in an 88.8% yield of aziridine-2-carboxylic acid amide. google.com Similarly, reacting methyl 2-chloroacrylate (B1238316) with ammonia in isopropanol (B130326) at 80°C afforded the product in 83.3% yield. google.com

A related process focuses on the one-step synthesis of alkaline earth metal salts of aziridine-2-carboxylic acid. justia.com This is achieved by reacting an α-haloacrylic acid derivative, such as a 2-chloroacrylate, with aqueous ammonia in the presence of an alkaline earth metal hydroxide (B78521) (e.g., Ca(OH)₂). justia.com This approach circumvents the need to isolate the free acid, directly providing a stable salt form. justia.com

The underlying mechanism for these transformations often involves a Michael-induced ring-closure. A Brønsted acid-catalyzed conjugate addition of anilines to trisubstituted chloroalkenes furnishes a 1,2-chloroamine intermediate, which can then be cyclized to the corresponding aziridine using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net This highlights the general strategy of nucleophilic addition to the β-carbon of the acrylic system, followed by intramolecular nucleophilic substitution to close the three-membered ring.

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloroacrylamide | Ammonia, Water | Aziridine-2-carboxylic acid amide | 88.8% | google.com |

| Methyl 2-chloroacrylate | Ammonia, Isopropanol | Aziridine-2-carboxylic acid amide | 83.3% | google.com |

| α-Haloacrylic acid derivative | Aqueous Ammonia, Ca(OH)₂ | Calcium aziridine-2-carboxylate | Not specified | justia.com |

Mechanistic Investigations of Aziridine Ring Reactivity Within 2 Aziridine 2 Carboxamido Acetic Acid Analogues

Nucleophilic Ring-Opening Pathways of the Aziridine (B145994) Moiety

The aziridine ring in 2-(aziridine-2-carboxamido)acetic acid analogues is a potent electrophile, readily undergoing ring-opening upon attack by a diverse array of nucleophiles. researchgate.netrsc.orgnih.govdocumentsdelivered.comresearchgate.net The mechanism of this reaction is significantly influenced by the nature of the nucleophile, the substitution pattern of the aziridine ring, and the reaction conditions.

Thiol nucleophiles, such as the side chain of cysteine residues in proteins, are particularly effective at opening the aziridine ring. researchgate.netresearchgate.netnih.gov This reactivity is of significant biological relevance, as it can lead to the covalent modification of proteins. The reaction with thiols is often highly efficient and can proceed under mild, physiological conditions. researchgate.net Studies on aziridine-2-carboxamide derivatives have shown that reactions with S-nucleophiles occur at a significantly higher rate than with N- or O-nucleophiles, irrespective of the pH. researchgate.netresearchgate.net This suggests that the covalent modification of cysteine-containing biomolecules is a likely mechanism of action for biologically active aziridine-2-carboxamide analogues.

The general reaction of an aziridine-2-carboxamidoacetic acid analogue with a thiol nucleophile can be depicted as follows:

R-SH + Aziridine-R' → R-S-CH(CH₂-NH-R')-CONH-CH₂-COOH

This reaction results in the formation of a stable thioether linkage.

The nucleophilic ring-opening of unsymmetrical aziridines, such as the 2-substituted analogues of this compound, can theoretically yield two different regioisomers. However, these reactions often exhibit a high degree of regioselectivity. In many cases, the nucleophile preferentially attacks the less substituted carbon atom (C3) of the aziridine ring. clockss.orgrsc.orgnih.govdocumentsdelivered.com This preference is attributed to steric hindrance at the more substituted C2 position.

Furthermore, the ring-opening reaction is typically stereospecific. The reaction proceeds via an SN2-type mechanism, resulting in the inversion of the stereochemistry at the center of nucleophilic attack. This means that if the starting aziridine has a defined stereochemistry, the resulting product will also be stereochemically defined. youtube.comkhanacademy.org The stereospecificity of this reaction is crucial for the design of stereochemically pure compounds.

| Factor | Influence on Ring-Opening | Outcome |

| Nucleophile | Stronger nucleophiles react faster. | Increased reaction rate. |

| Steric Hindrance | Attack at the less substituted carbon is favored. | High regioselectivity. |

| Reaction Mechanism | SN2-type attack. | Inversion of stereochemistry. |

The reactivity of the aziridine ring is significantly enhanced by the presence of an electron-withdrawing group (EWG) on the nitrogen atom. clockss.org In the case of this compound analogues, the acyl group of the carboxamide can serve as a mild activating group. However, the introduction of stronger EWGs, such as sulfonyl groups (e.g., tosyl), can further increase the electrophilicity of the aziridine ring, making it more susceptible to nucleophilic attack. clockss.org This increased reactivity is due to the stabilization of the partial negative charge that develops on the nitrogen atom in the transition state of the ring-opening reaction. N-acylated aziridine derivatives, however, can have stability issues due to the increased strain and lower electron density on the aziridine ring. researchgate.net

The ring-opening of aziridines can be catalyzed by acids. researchgate.netresearchgate.netrsc.org In the presence of an acid, the nitrogen atom of the aziridine ring is protonated, forming a highly reactive aziridinium (B1262131) ion. frontiersin.orgnih.govnih.gov This protonation significantly increases the electrophilicity of the ring carbons, facilitating the attack by even weak nucleophiles.

The regioselectivity of the acid-catalyzed ring-opening can differ from that of the uncatalyzed reaction. Under acidic conditions, the reaction may proceed through a mechanism with more SN1-like character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. However, for primary, non-activated aziridines, the reaction with N- and O-nucleophiles often requires acidic conditions to proceed at a reasonable rate. researchgate.netresearchgate.net

Electrophilic Characteristics of the Aziridine Ring System

The fundamental reactivity of the aziridine ring in this compound analogues stems from its electrophilic nature. researchgate.netrsc.orgnih.govdocumentsdelivered.comresearchgate.net The strained three-membered ring is an electron-deficient system, making the carbon atoms susceptible to attack by electron-rich nucleophiles. This electrophilicity is the driving force behind the nucleophilic ring-opening reactions discussed above. The incorporation of the aziridine moiety into a peptide-like structure, as in this compound, allows for the site-selective introduction of this electrophilic warhead into a larger molecule.

Theoretical and Computational Analyses of Reaction Mechanisms

Computational studies provide valuable insights into the mechanisms of aziridine ring-opening reactions. nih.gov Density functional theory (DFT) calculations can be used to model the transition states of the ring-opening process, elucidating the factors that control the regioselectivity and stereospecificity of the reaction. For instance, computational analyses can help to rationalize the preference for nucleophilic attack at the C3 position by quantifying the steric and electronic effects at both C2 and C3. Furthermore, theoretical studies can predict the activation energies for different reaction pathways, providing a deeper understanding of the influence of substituents and catalysts on the reaction rate. nih.gov Such computational approaches are invaluable for the rational design of new this compound analogues with tailored reactivity profiles.

Density Functional Theory (DFT) Studies of Reaction Selectivity and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of reaction mechanisms, including the prediction of selectivity and the characterization of transient intermediates. In the context of aziridine chemistry, DFT calculations have provided significant insights into the factors governing the regioselectivity of ring-opening reactions.

Studies on 2-substituted non-activated aziridines have utilized conceptual DFT-based descriptors to rationalize experimentally observed activation and regioselectivity in ring-opening reactions that proceed through an aziridinium intermediate. researchgate.net Reactivity indices such as the electrophilicity index (ω), the condensed Fukui function for nucleophilic attack (fₖ⁺), and the local electrophilicity index (ωₖ⁺) have been effectively employed to understand and predict the outcome of these reactions. researchgate.net

In the realm of transition metal-catalyzed reactions, DFT has been instrumental in understanding the selectivities observed in palladium-catalyzed C-H activation aziridination. acs.orgresearchgate.netcam.ac.uk Through a distortion-interaction analysis, evidence for electronic-controlled regioselectivity in the cyclopalladation step has been obtained. acs.orgresearchgate.netscispace.com This analysis allows for the partitioning of the activation energy into steric and electronic components, providing a deeper understanding of the factors that dictate the reaction's course. scispace.com

Furthermore, DFT calculations have been employed to investigate the mechanism of palladium-catalyzed ring-opening cross-coupling of aziridine-2-carboxylates with arylboronic acids. mdpi.com These theoretical studies, which align with experimental observations, have highlighted the importance of the interaction between the Pd(0) catalyst and the aziridine substrate in determining the reaction's selectivity. mdpi.com The computational models have helped to map out the entire catalytic cycle, identifying key transition states and intermediates. mdpi.com

The following table summarizes key DFT findings related to the reactivity of aziridine analogues:

| Reaction Type | DFT Method/Descriptor | Key Findings | Reference(s) | | --- | --- | --- | | Ring-opening of non-activated 2-substituted aziridines | Conceptual DFT (electrophilicity index, Fukui function) | Rationalized activation and regioselectivity through an aziridinium intermediate. | researchgate.net | | Palladium-catalyzed C-H activation aziridination | Distortion-interaction analysis | Provided evidence for electronic-controlled regioselectivity in the cyclopalladation step. | acs.orgresearchgate.netscispace.com | | Palladium-catalyzed ring-opening cross-coupling of aziridine-2-carboxylates | Energy decomposition analysis | Emphasized the significance of the Pd(0)-aziridine interaction in determining selectivity. | mdpi.com |

Quantum Chemical Calculations of Aziridine Protonation and Ring Opening

Quantum chemical calculations, including ab initio molecular orbital methods, offer a fundamental approach to understanding the electronic structure and reactivity of molecules. These methods have been applied to investigate the protonation and subsequent ring-opening of the aziridine ring.

Theoretical studies on a model aziridinimine, a related three-membered ring system, have shown that protonation preferentially occurs at the exocyclic nitrogen atom. rsc.org Such calculations provide insights into the initial steps of acid-catalyzed ring-opening reactions. The activation of non-activated aziridines often proceeds through the formation of an aziridinium ion, a quaternary ammonium (B1175870) species, by reaction with an electrophile. researchgate.net

Ab initio quantum chemical calculations have also been used to generate electrostatic molecular potential maps. dtic.mil These maps visualize the regions of a molecule that are most susceptible to electrophilic attack. For cyclic ethers, a correlation has been observed between the basicity of the monomer, as indicated by the negative potential contours, and its propensity for polymerization. dtic.mil A similar approach can be applied to aziridine analogues to predict their reactivity towards protonation and subsequent ring-opening.

Computational analysis has also shed light on the formation of phenonium ions from aziridines and their role in ring-opening reactions. nih.gov These studies provide a detailed picture of the reaction pathway, including the energetics of intermediate formation and the factors controlling the selectivity of the phenonium ion opening. nih.gov

The table below presents findings from quantum chemical calculations on aziridine protonation and ring-opening:

| Computational Method | System Studied | Key Findings | Reference(s) | | --- | --- | --- | | Ab initio molecular orbital methods (MP2/6-31G(d,p), CISDQ, QCISD(T)) | Model aziridinimine | Protonation is favored at the exocyclic nitrogen. | rsc.org | | Ab initio quantum chemical calculations | Cyclic ether monomers (analogy) | Electrostatic potential maps correlate with basicity and polymerization propensity. | dtic.mil | | IEF-PCM(CH₂Cl₂,SMD)-MN15/def2-QZVPP//IEF-PCM(CH₂Cl₂,SMD)MN15/6-31+G(d),LanL2DZ | Unsymmetrical 2,3-disubstituted aziridines | Elucidated the reaction pathway involving phenonium ion formation and regioselective ring opening. | nih.gov |

Palladium-Catalyzed Aziridination Mechanisms and Selectivity

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in the formation and functionalization of aziridines has been a subject of intense mechanistic investigation. Detailed kinetic and computational studies have been performed to unravel the mechanisms of palladium-catalyzed C-H activation aziridination. acs.orgresearchgate.netcam.ac.uk

A postulated mechanism for this transformation involves the coordination of the amine substrate to the palladium catalyst, followed by a C-H activation step to form a palladacycle. scispace.com This intermediate is then oxidized by an oxidant, such as PhI(OAc)₂, to a palladium(IV) species. scispace.com Subsequent dissociation of acetic acid from this high-valent palladium complex precedes the product-forming reductive elimination, which yields the aziridine product and regenerates the active catalyst. acs.orgscispace.com Acetic acid has been found to play a beneficial role in controlling the formation of off-cycle intermediates, thereby allowing for lower catalyst loadings and improved reaction yields. acs.orgcam.ac.uk

Palladium catalysts are also highly effective in promoting the regioselective and stereospecific ring-opening cross-coupling of aziridines. acs.org The generally accepted mechanism for these reactions involves the oxidative addition of the aziridine to a Pd(0) complex, leading to the formation of an azapalladacycle. mdpi.com Computational studies have indicated that this oxidative addition step is often the regioselectivity- and stereospecificity-determining step of the catalytic cycle. acs.org Following the formation of the azapalladacycle, subsequent steps such as transmetalation and reductive elimination lead to the final ring-opened product. mdpi.comacs.org The nature of the ligands on the palladium catalyst and the interactions between the catalyst and the aziridine substrate have been shown to be crucial in controlling the regioselectivity of the ring-opening event. acs.org

The following table outlines key aspects of palladium-catalyzed aziridination and ring-opening mechanisms:

| Catalytic Process | Proposed Key Intermediates | Key Mechanistic Steps | Factors Influencing Selectivity | Reference(s) |

| C-H Activation Aziridination | Palladacycle, Palladium(IV) species | C-H activation, Oxidation to Pd(IV), Reductive elimination | Electronic control in cyclopalladation | acs.orgresearchgate.netcam.ac.ukscispace.com |

| Ring-Opening Cross-Coupling | Azapalladacycle, Pd-alkoxide | Oxidative addition of aziridine to Pd(0), Transmetalation, Reductive elimination | Pd catalyst-substrate interactions, Ligand effects | mdpi.comacs.org |

Molecular Interactions and Biochemical Mechanisms of Action of Aziridine 2 Carboxamido Derivatives

Covalent Binding Mechanisms with Biological Macromolecules

The reactivity of the aziridine (B145994) ring is central to the biological activity of these compounds, enabling them to form stable covalent bonds with specific nucleophilic residues in macromolecules. This targeted reactivity underlies their therapeutic potential.

Alkylation of Thiol Groups in Proteins (e.g., Cysteine Residues C53 and C56 in PDIA1)

The three-membered aziridine ring is susceptible to nucleophilic attack, which leads to ring-opening and the formation of a covalent bond. The thiol group of cysteine residues in proteins is a primary target for this reaction. tandfonline.com Aziridines demonstrate a high degree of specificity for reacting with the thiol group of cysteine, particularly at slightly alkaline pH values. tandfonline.com This reaction is an alkylation, where the aziridine derivative acts as an alkylating agent.

The specificity of this interaction is a key feature. For instance, activated aziridines like aziridine-2-carboxylic acid are significantly more reactive towards cysteine's thiol groups than other alkylating agents such as N-ethylmaleimide or alpha-iodopropionic acid. tandfonline.comnih.gov This inherent reactivity makes aziridine-containing molecules potent tools for targeting cysteine-containing proteins.

A notable example of this specific covalent binding is the interaction with Protein Disulfide Isomerase A1 (PDIA1). tandfonline.com Using nuclear magnetic resonance (NMR) spectroscopy with isotopically labeled recombinant human PDIA1, researchers have demonstrated that derivatives of aziridine-2-carboxylic acid covalently bind to the enzyme. tandfonline.com The study identified that both cysteine residues at positions C53 and C56 within the active site of PDIA1 are involved in this covalent binding. tandfonline.com This dual alkylation highlights a specific and targeted mechanism of action. The general mechanism involves the nucleophilic attack by the cysteine thiol on one of the carbon atoms of the aziridine ring, leading to the formation of a stable thioether linkage. mdpi.com

Enzyme Inhibition Profiles and Mechanistic Studies

The ability of aziridine-2-carboxamido derivatives to covalently modify cysteine residues translates into potent and often irreversible inhibition of specific enzymes.

Irreversible Inhibition of Cysteine Proteinases (e.g., Papain)

The high reactivity of the aziridine-2-carboxylic acid moiety towards thiols makes it an effective warhead for the design of irreversible inhibitors of cysteine proteinases. nih.govmdpi.com These enzymes, which include papain and various cathepsins, rely on a cysteine residue in their active site for catalytic activity. nih.govcapes.gov.br

The inhibition mechanism is based on the alkylation of the active site cysteine. nih.gov The nucleophilic thiolate anion of the cysteine attacks the electrophilic aziridine ring, leading to its opening and the formation of a permanent, covalent bond between the inhibitor and the enzyme. mdpi.com This covalent modification inactivates the enzyme. Studies have shown that aziridinyl peptides can act as selective and irreversible inhibitors for these enzymes. nih.gov For example, aziridine-2-carboxylic acid was found to inactivate the cysteine proteinase papain with a second-order rate constant of 17.07 M⁻¹s⁻¹. nih.gov This demonstrated a significantly higher reactivity compared to other common thiol-reactive compounds. nih.gov

| Inhibitor | Target Enzyme | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Aziridine-2-carboxylic acid | Papain | 17.07 | nih.gov |

This table presents the inactivation rate constant for papain by aziridine-2-carboxylic acid, highlighting its efficiency as a cysteine proteinase inhibitor.

Inhibition of Protein Disulfide Isomerases (PDIs): PDIA1 and PDIA3 Specificity

Protein disulfide isomerases (PDIs) are a family of enzymes crucial for protein folding within the endoplasmic reticulum. nih.gov Given their reliance on active-site cysteine residues, they represent a key target for aziridine-based inhibitors. tandfonline.com

Research has focused on the inhibitory activity of sulphonamide derivatives of aziridine-2-carboxylic acid against recombinant human PDIA1 and PDIA3. tandfonline.com These studies, using an insulin (B600854) reduction assay, revealed that the compounds are effective in vitro inhibitors of PDIA1, with activity in the low micromolar to low nanomolar range. tandfonline.com The effect on a related isomer, PDIA3, was found to be weaker, indicating a degree of specificity for PDIA1. tandfonline.com This inhibition of PDIA1 is directly linked to the covalent modification of cysteine residues C53 and C56 in the enzyme's active site. tandfonline.com The inhibition of PDI is being explored as a potential antithrombotic and anti-cancer strategy. tandfonline.comnih.gov

| Compound Type | Target Enzyme | Potency | Specificity | Reference |

| Sulphonamides of Az-COOH derivatives | PDIA1 | Low micromolar to low nanomolar | More potent against PDIA1 | tandfonline.com |

| Sulphonamides of Az-COOH derivatives | PDIA3 | Weaker effects | Less potent than against PDIA1 | tandfonline.com |

This table summarizes the inhibitory profile of aziridine-2-carboxylic acid derivatives against PDIA1 and PDIA3, showing potent and specific inhibition of PDIA1.

Inhibition of Thioredoxin Reductase

Thioredoxin reductase (TrxR) is another critical enzyme involved in maintaining cellular redox balance, and its overexpression is linked to cancer development. google.comnih.gov The enzyme contains a catalytically active selenocysteine (B57510) residue, which is also susceptible to alkylation.

Certain derivatives of 1-acyl aziridine-2-carboxamide have been identified as inhibitors of thioredoxin reductase. google.com Patent filings describe the discovery that these specific compounds can inhibit TrxR, which is considered important for the development of cancer cells. google.comwipo.int This suggests that the electrophilic aziridine ring can react with the active site of TrxR, leading to its inactivation. The inhibition of this enzyme is a recognized strategy in the development of novel anti-cancer agents. google.comnih.govnih.gov

Inhibition of Aspartic Acid Proteases

Aspartic proteases are a class of enzymes that utilize two aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. cambridgemedchemconsulting.com Their mechanism of action generally involves a water molecule, activated by one of the aspartate residues, to act as a nucleophile. cambridgemedchemconsulting.com

A study on a series of cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates demonstrated their activity as pseudo-irreversible inhibitors of several secreted aspartic acid proteases from Candida albicans (SAP1, SAP2, SAP3, and SAP8) and the related mammalian enzyme, cathepsin D. nih.gov The inhibitory activity of these compounds was significant, with the most potent derivatives exhibiting second-order rate constants (k2nd) between 500 and 900 x 10³ M⁻¹ min⁻¹ and inhibition constants (Ki) near or below 1 µM for cathepsin D. nih.gov The effectiveness of these inhibitors was attributed to the productive interactions of the N-alkyl substituent with the lipophilic S2 pocket of the enzyme. nih.gov

It is important to note that this research was conducted on derivatives of aziridine-2-carboxylate (B8329488) and not on 2-(Aziridine-2-carboxamido)acetic acid itself. Therefore, while it suggests that the aziridine core can be a scaffold for aspartic protease inhibitors, the specific inhibitory activity of this compound against this class of enzymes has not been documented in the reviewed literature.

Modulation of Protein Structure and Function through Aziridine Conjugation

The high reactivity of the strained aziridine ring makes it a candidate for covalent modification of proteins, which can in turn modulate their structure and function. The ring is susceptible to opening by nucleophiles, such as the sulfhydryl group of cysteine residues in proteins. tandfonline.com This reactivity is influenced by substituents on the aziridine ring; electron-withdrawing groups can decrease the reactivity towards nucleic acids and increase selectivity for thiolate anions. tandfonline.com

One study demonstrated the use of aziridine aldehydes in a macrocyclization strategy to stabilize the conformation of RGD peptides. nih.gov This approach locked the peptide into a bioactive conformation, which in turn modulated the geometry of the resulting macrocycles. nih.gov While this illustrates the potential of aziridine-containing molecules to influence peptide and protein structure, it does not specifically involve this compound.

The conjugation of aziridines to proteins is a potential mechanism for altering their function. However, specific research detailing the modulation of protein structure and function through conjugation with this compound is not available in the current body of scientific literature.

Mechanisms of Cellular Activity: Focus on Molecular Targets

The cellular activity of aziridine-containing compounds is often attributed to their ability to act as alkylating agents. tandfonline.com The protonated form of aziridines can alkylate nucleobases in DNA. tandfonline.com However, certain derivatives, particularly those with electron-withdrawing substituents, show increased selectivity for reacting with thiol groups, such as those found in cysteine residues of enzymes. tandfonline.com

For instance, aziridine-2-carboxylic acid (Az-COOH) and its amide (Az-CONH₂) have been investigated as inhibitors of cysteine proteases. tandfonline.com Az-COOH was found to be a more potent inhibitor than its amide counterpart, suggesting that the carboxyl group enhances its reactivity towards the thiol group of cysteine. tandfonline.com It has been proposed that the biochemical target of Az-CONH₂ is likely one or more cysteine-containing enzymes, such as protein disulfide isomerases (PDIs). tandfonline.com

A series of newly synthesized sulfonamides of aziridine-2-carboxylic acid ester and amide analogues have been reported as potent inhibitors of protein disulfide isomerase A1 (PDIA1) and, to a lesser extent, PDIA3. tandfonline.com These findings suggest that enzymes with reactive cysteine residues are potential molecular targets for aziridine-2-carboxamide derivatives.

While these studies provide clues about the potential molecular targets for compounds related to this compound, direct research identifying the specific molecular targets and cellular activity mechanisms of this compound is currently lacking.

Advanced Applications and Research Horizons in Chemical Biology

Design and Development of Site-Selective Peptide Modifiers

The ability to modify peptides at specific sites is crucial for fine-tuning their structure, function, and properties. Peptides incorporating aziridine-2-carboxylic acid (Azy), the core reactive element of 2-(Aziridine-2-carboxamido)acetic acid, have been developed as exceptional tools for site- and stereoselective peptide modification. nih.govresearchgate.net The unique electrophilic character of the aziridine (B145994) ring allows for targeted conjugation reactions. nih.gov

Researchers have successfully established solid-phase peptide synthesis (SPPS) methodologies to efficiently generate peptides containing the aziridine-2-carboxylic acid residue. nih.govresearchgate.net This integration into standard peptide synthesis protocols makes the technology accessible for creating a wide array of custom peptides. The key to their application lies in the subsequent reaction of the aziridine-containing peptide with a chosen nucleophile. The strained three-membered ring is highly susceptible to ring-opening by soft nucleophiles, most notably thiols. nih.govnih.gov This reactivity has been harnessed for site-selective conjugation with various thiol-containing molecules, including:

Biochemical tags

Anomeric carbohydrate thiols

Farnesyl thiol nih.gov

This strategy enables the precise installation of modifications both while the peptide is in solution and while it is still attached to the solid support, offering significant flexibility. nih.gov When combined with other powerful techniques like native chemical ligation, this approach provides a convergent and rapid pathway to complex biomolecules such as thioglycoconjugates. nih.gov The modification essentially uses the aziridine unit as a customizable "handle" that can be differentiated from other amino acid residues for selective chemical transformation. rsc.org

Table 1: Nucleophiles Used in Site-Selective Modification with Aziridine-Containing Peptides

| Nucleophile Category | Specific Example | Application/Resulting Conjugate | Reference |

|---|---|---|---|

| Biochemical Tags | Thiol-containing fluorophores | Fluorescently labeled peptides | nih.gov |

| Carbohydrates | Anomeric carbohydrate thiols | Thioglycoconjugates | nih.gov |

| Lipids | Farnesyl thiol | Lipidated peptides | nih.gov |

| Amino Acids | Cysteine | Peptide cross-linking | nih.gov |

Utilization as Covalent Modifiers and Warheads in Probe Design

The electrophilic nature of the aziridine ring makes it an ideal "warhead" for designing covalent modifiers and activity-based probes (ABPs). semanticscholar.orgnih.gov Covalent modifiers function by forming a stable, irreversible bond with a target protein, often leading to potent and sustained biological effects. nih.gov The aziridine moiety in compounds like this compound is particularly effective at reacting with nucleophilic amino acid residues, such as cysteine, within the active or allosteric sites of enzymes. nih.govnih.gov

The reactivity of the aziridine-2-carboxylic acid unit has been shown to be significantly higher than other common electrophiles used in probe design, such as N-ethylmaleimide or iodoacetic acid. nih.gov Importantly, it displays selectivity for thiol groups, showing no reactivity towards histidine under similar conditions, which is a desirable trait for designing specific inhibitors of cysteine-dependent enzymes like cysteine proteases. nih.gov

Recent research has demonstrated the application of sulphonamide derivatives of aziridine-2-carboxylic acid as potent inhibitors of Protein Disulphide Isomerase (PDI) enzymes, which contain reactive cysteine residues in their active sites. nih.gov These compounds act as covalent inhibitors, and NMR spectroscopy studies have confirmed that they form covalent bonds with cysteine residues (C53 and C56) in the enzyme's active site. nih.gov This highlights the role of the aziridine ring as a precisely targeted covalent warhead, turning the parent molecule into a tool for inhibiting specific enzyme classes implicated in diseases. nih.govtandfonline.com

Application in Bioconjugation Chemistry for Complex Systems

Bioconjugation is the process of linking molecules, such as proteins, peptides, or nucleic acids, to other labels or payloads to create novel functional constructs. springernature.com The selective reactivity of the aziridine moiety makes it a valuable tool in this context. The ability to incorporate aziridine-2-carboxylic acid into a peptide sequence via solid-phase synthesis allows for the subsequent, site-specific attachment of various molecules. nih.govresearchgate.net

This method has been successfully used to conjugate complex entities like carbohydrates and biochemical tags to peptides. nih.gov A related class of compounds, 2H-azirines, has been developed as reactive probes for the chemoselective modification of carboxyl groups in proteins, a challenging target for bioconjugation. nih.gov While structurally distinct, this demonstrates the versatility of the aziridine framework in developing novel bioconjugation reagents that expand the toolkit beyond traditional lysine (B10760008) or cysteine targeting. nih.gov The ability to form stable linkages under biologically compatible conditions is a hallmark of a useful bioconjugation reaction, a criterion met by the reaction between aziridines and biological nucleophiles.

Exploration as Peptidomimetics for Structural and Functional Studies

Peptidomimetics are small molecules that are designed to mimic the structure and function of natural peptides. They are often developed to overcome the limitations of peptides as therapeutic agents, such as poor stability and bioavailability. The rigid, three-membered ring of this compound introduces significant conformational constraint into a peptide backbone. semanticscholar.org

This inherent rigidity makes the aziridine-2-carboxylic acid unit an excellent surrogate for specific amino acids to enforce a particular secondary structure, such as a β-turn. semanticscholar.org Dipeptides containing this unit have been explored as conformationally restricted β-turn dipeptide mimetics. semanticscholar.org By replacing a native amino acid with an aziridine-containing analogue, researchers can study how specific conformations influence biological activity and receptor binding. For example, (2R)-aziridine-2-carboxylic acid has been used as a rigid surrogate for D-Alanine due to its structural resemblance and electrophilic character. semanticscholar.org Such substitutions allow for detailed structure-activity relationship (SAR) studies, providing insight into the bioactive conformation of a peptide. mdpi.com

Integration into Biochemical Tools for Protein Engineering

Protein engineering aims to create new proteins with novel or enhanced functions. nih.gov A powerful strategy in this field is the site-specific incorporation of unnatural amino acids (uAAs) to introduce new chemical functionalities. nih.gov this compound, or more fundamentally, its parent aziridine-2-carboxylic acid, can be considered an unnatural amino acid that can be integrated into a protein's structure.

The methods developed for the site-selective modification of peptides provide a direct route for this integration. nih.gov By synthesizing a protein with a unique reactive handle (e.g., a cysteine residue at a specific location), one could then conjugate an aziridine-containing molecule to that site. More directly, developing methodologies to incorporate the aziridine-containing amino acid during ribosomal protein synthesis would represent a significant advancement. Once incorporated, the aziridine ring serves as a latent electrophile, a "chemical handle" that can be addressed in a secondary step. This allows for the engineered protein to be used as a platform for subsequent covalent attachment of probes, drugs, or other biomolecules, effectively creating a custom-designed biochemical tool.

Future Directions in Mechanistic Elucidation and Rational Design of Analogues

While the utility of aziridine-based compounds is clear, future progress depends on a deeper mechanistic understanding and the ability to rationally design next-generation analogues. Mechanistic studies, using tools like NMR kinetics and computational methods such as Density Functional Theory (DFT), are needed to fully understand the factors influencing reaction rates, selectivity, and the stability of the resulting conjugate. escholarship.org Such studies can reveal the transition states and reactive species involved, providing a roadmap for optimizing the reaction. escholarship.org

This knowledge is critical for the rational design of new analogues. For instance, research has shown that attaching electron-withdrawing substituents to the aziridine nitrogen can decrease its reactivity towards nucleic acids and increase its selectivity for thiolate anions, a desirable trait for protein-targeting agents. nih.gov Future work will likely focus on synthesizing libraries of this compound derivatives with varied substituents to fine-tune their electronic properties and steric profiles. This will allow for the development of highly specialized reagents with tailored reactivity, selectivity, and stability for specific applications in chemical biology and medicine. Furthermore, exploring reactions with a wider range of nucleophiles, including carbon-based nucleophiles, could lead to the synthesis of entirely new classes of unnatural amino acids from aziridine precursors. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Aziridine-2-carboxamido)acetic acid, and how can reaction conditions be optimized for higher yields?

- The synthesis often involves multi-step organic reactions, such as coupling aziridine derivatives with carboxamide groups. For example, oxidation steps using TEMPO (2,2,6,6-tetramethylpiperidine oxide) and NaBr in a sodium bicarbonate buffer at 0–5°C can improve regioselectivity and reduce side products . Optimizing stoichiometry and reaction time, as seen in yields of 75% for intermediate compounds, is critical. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Use 1H/13C NMR to confirm structural integrity, HPLC for purity assessment (e.g., 99.8% purity reported in controlled syntheses), and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation . Differential scanning calorimetry (DSC) can assess thermal stability, though data gaps exist for decomposition profiles .

Q. In what research areas is this compound commonly applied?

- It is used in peptide synthesis as a building block for introducing aziridine moieties, enabling studies on enzyme inhibition or protein interactions . In medicinal chemistry, its strained aziridine ring is explored for targeted drug delivery due to selective ring-opening reactivity .

Advanced Research Questions

Q. How can researchers address challenges in the stereoselective synthesis of aziridine-containing compounds to ensure correct configuration?

- Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation adapted for aziridines) are employed. For example, (2R)-aziridine-2-carboxylic acid derivatives are synthesized using enantioselective methods with >90% enantiomeric excess (ee), as validated by chiral HPLC . Computational modeling (DFT) aids in predicting transition states to optimize stereochemical outcomes .

Q. What are the implications of conflicting or absent toxicological data for handling aziridine derivatives in laboratory settings?

- Despite structural alerts (e.g., aziridine’s alkylating potential), specific toxicity data for this compound are lacking . Researchers should adopt precautionary measures : use inert atmospheres, avoid skin contact, and conduct pilot toxicity assays (e.g., Ames test for mutagenicity) before scaling experiments .

Q. How can experimental designs mitigate instability of the aziridine ring under varying pH or temperature conditions?

- Stability studies show aziridine derivatives degrade in acidic/basic conditions via ring-opening. Buffered solutions (pH 6–8) and low-temperature storage (-20°C under argon) are recommended . Kinetic studies using UV-Vis spectroscopy can track degradation rates, informing reaction timelines .

Q. What strategies resolve contradictions in reported reactivity of this compound across different solvents?

- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility but may promote side reactions. Contrasting results in THF vs. DMSO highlight the need for solvent screening via DOE (Design of Experiments). For example, DMSO increases electrophilicity of the aziridine ring, accelerating nucleophilic attacks .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.